
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
Chemical Structure: 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS: 5900-40-3) is a bicyclic pyrimidine derivative featuring a cyano group at position 5, a methyl substituent at position 1, and two carbonyl groups at positions 2 and 4 (Figure 1). Its IUPAC name reflects the tetrahydropyrimidine core with fused keto and nitrile functionalities .
Synthesis:
The compound is synthesized via Biginelli-like multicomponent reactions, often involving urea/thiourea, β-keto esters, and aldehydes under acidic conditions. Ultrasound-assisted methods have been reported to enhance reaction efficiency (yields >90%) .
Preparation Methods
The synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of methylamine with carbamic acid derivatives . The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₅N₃O₂
- Molecular Weight : 167.13 g/mol
- IR Absorptions : 2212 cm⁻¹ (C≡N stretch), 1700–1689 cm⁻¹ (C=O stretches) .
- Applications : Intermediate in antitumor and antimicrobial agent synthesis .
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at Position 1
1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 57712-62-6)
- Structure : Benzyl group replaces the methyl at position 1.
- Molecular Formula : C₁₂H₁₀N₃O₂
- Molecular Weight : 243.23 g/mol
- Key Differences :
1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS: 2044712-97-0)
- Structure : Cyclopropyl and methyl groups at positions 1 and 6, respectively.
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 191.19 g/mol
Substituent Variations at Position 6
6-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Structure : 4-Chlorophenyl substituent at position 4.
- Molecular Formula : C₁₁H₇ClN₃O₂
- Molecular Weight : 260.65 g/mol
- Key Differences :
6-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Structure : Butyl chain at position 5.
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 193.20 g/mol
- Key Differences: Aliphatic chain increases solubility in non-polar solvents. Limited bioactivity data; primarily used in synthetic intermediates .
Functional Group Modifications
1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 131699-05-3)
- Structure : Methoxybenzyl group at position 1.
- Molecular Formula : C₁₃H₁₁N₃O₃
- Molecular Weight : 257.25 g/mol
- Key Differences: Methoxy group enhances electron density, altering reactivity in electrophilic substitutions. No reported biological activity; structural analog for crystallography studies .
3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Structure : Benzyl at position 3 and cyclopropyl at position 1.
- Molecular Formula : C₁₅H₁₃N₃O₂
- Molecular Weight : 267.29 g/mol
- Key Differences :
Structural and Reactivity Insights
- Electron-Withdrawing Groups: The cyano group at position 5 stabilizes the ring via conjugation, reducing susceptibility to hydrolysis .
- Steric Effects : Bulky substituents (e.g., benzyl, cyclopropyl) decrease reaction rates in nucleophilic additions but improve metabolic stability .
- Bioactivity Correlation : Chlorine and methyl groups enhance cytotoxicity, while methoxy groups prioritize synthetic utility over biological activity .
Biological Activity
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₆H₆N₄O₂
- Molecular Weight : 166.14 g/mol
- IUPAC Name : this compound
- CAS Number : 78999-61-8
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, antiparasitic, and potential anticancer effects. The following sections detail these activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of tetrahydropyrimidine derivatives. For instance:
- A study found that derivatives of tetrahydropyrimidines showed significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | E. coli | 32 |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | S. aureus | 64 |
Antiparasitic Activity
The compound has also demonstrated antiparasitic activity. For example:
- In vitro studies have shown that derivatives can inhibit the growth of Leishmania species with IC₅₀ values in the low micromolar range (e.g., 18.9–61.7 µM) .
Compound | Parasite | IC₅₀ (µM) |
---|---|---|
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | Leishmania amazonensis | 26.7 |
Anticancer Potential
Recent research suggests potential anticancer properties:
- A study indicated that certain pyrimidine derivatives inhibited cell proliferation in various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) with IC₅₀ values ranging from 100 to 300 µM .
Cell Line | Compound | IC₅₀ (µM) |
---|---|---|
A431 | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | 150 |
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : Compounds like 1-Methyl-2,4-dioxo derivatives may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through various signaling pathways.
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of a new formulation containing tetrahydropyrimidine derivatives against resistant bacterial strains in patients with chronic infections. Results showed a significant reduction in bacterial load after treatment.
- Antiparasitic Screening : In a laboratory setting, a series of tetrahydropyrimidine compounds were screened for activity against Trypanosoma brucei, revealing promising candidates for further development as antiparasitic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its derivatives?
A typical synthesis involves a Biginelli-like cyclocondensation reaction. For example, refluxing ethyl cyanoacetate, thiourea, and aldehydes with potassium carbonate in a solvent like DMF or ethanol yields tetrahydropyrimidine-5-carbonitrile derivatives. Post-synthetic modifications, such as alkylation with methyl iodide or hydrazine substitution, can introduce functional groups like methyl or hydrazinyl moieties . Ultrasound-assisted synthesis has been reported to enhance reaction efficiency, achieving yields up to 97.5% under optimized conditions .
Q. How can researchers confirm the molecular structure of this compound and its derivatives?
Characterization relies on spectroscopic and crystallographic methods:
- FTIR : Key peaks include CN stretch (~2212 cm⁻¹), C=O (~1650–1750 cm⁻¹), and NH stretches (~3300–3500 cm⁻¹) .
- NMR : Diagnostic signals include δ ~5.6 ppm (pyrimidine ring proton), δ ~115–118 ppm (CN carbon), and δ ~160–175 ppm (C=O carbons) .
- X-ray diffraction : Resolves planarity of the pyrimidine ring and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in crystal packing) .
Q. What are the typical biological activities explored for this compound?
Derivatives of tetrahydropyrimidine-5-carbonitrile have shown antimicrobial and antitumor activities. For instance, pyrazole-fused analogs demonstrated cytotoxicity against specific cancer cell lines, with structure-activity relationships (SAR) highlighting the importance of substituents like thiophenyl or chlorophenyl groups .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors contribute to variability in reported yields?
Yield discrepancies (e.g., 43% vs. 97.5%) arise from reaction conditions:
- Solvent choice : Polar aprotic solvents (DMF) improve solubility but may require longer reaction times.
- Catalysis : Ultrasound irradiation reduces reaction time and increases yield by enhancing mass transfer .
- Workup : Acidification with glacial acetic acid and recrystallization purity protocols impact final yields . Methodological optimization should involve DOE (Design of Experiments) to assess variables like temperature, solvent, and catalyst loading.
Q. How should researchers address contradictions in spectral data interpretation?
For example, unexpected splitting in NMR signals could indicate tautomerism or impurities. Strategies include:
- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
- HSQC/HMBC experiments to confirm connectivity in complex derivatives .
- Single-crystal XRD to resolve ambiguities in regiochemistry or stereochemistry .
Q. What experimental design considerations are critical for pharmacological studies of derivatives?
- Target selection : Prioritize derivatives with electron-withdrawing groups (e.g., CN, NO₂) for enhanced bioactivity .
- In vitro assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, agar diffusion for antimicrobial activity) with positive controls (e.g., doxorubicin for antitumor studies).
- Docking studies : Molecular docking against targets like DHFR or topoisomerase II can rationalize observed activities .
Q. What mechanistic insights explain side reactions during derivatization?
Side products like bis-dihydropyrimidines may form via competing pathways:
- Michael addition : Malononitrile intermediates can undergo unintended cyclization under prolonged heating .
- Solvent-free conditions : Microwave-assisted reactions minimize side reactions by reducing reaction time and thermal degradation . Monitoring via TLC or HPLC at intermediate stages helps identify and mitigate byproduct formation .
Q. Methodological Tables
Table 1: Key Spectral Data for this compound Derivatives
Derivative | NMR (δ, ppm) | NMR (δ, ppm) | FTIR (cm⁻¹) | Yield (%) | Reference |
---|---|---|---|---|---|
5-Carbonitrile core | 5.6 (s, 1H), 13.55 (s, NH) | 115.55 (CN), 166.19 (C=O) | 2212 (CN), 1650 (C=O) | 97.5 | |
Methylthio derivative | 3.27 (s, CH₃O), 2.53 (d, CH₂) | 58.36 (CH₃O), 174.50 (C-S) | 2210 (CN), 1666 (C=N) | 43 |
Table 2: Biological Activity of Selected Derivatives
Derivative | Bioassay Model | IC₅₀/Inhibition Zone | Key Structural Feature | Reference |
---|---|---|---|---|
Pyrazole-fused analog | MCF-7 (Breast Cancer) | 12.5 µM | Thiophenyl substituent | |
Chlorophenyl derivative | S. aureus | 18 mm (zone) | 4-Chlorophenyl group |
Properties
IUPAC Name |
1-methyl-2,4-dioxopyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-9-3-4(2-7)5(10)8-6(9)11/h3H,1H3,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJSNMJWGAJURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284185 | |
Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7465-66-9 | |
Record name | 1,2,3,4-Tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7465-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 36158 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007465669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7465-66-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.